Regioisomeric Pyridinyl Substitution Dictates Differential 15-PGDH Inhibitory Potency
In a direct enzymatic assay, 1-hydroxy-N-pyridin-3-yl-2-naphthamide (as disclosed in US8637558) inhibited human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with an IC50 of 20,000 nM (20 µM) at pH 7.5, measured by NADH fluorescence [1]. While this represents moderate activity, the corresponding 2-pyridinyl regioisomer (1-hydroxy-N-pyridin-2-yl-2-naphthamide) and other N-aryl naphthamides were not reported as active hits in the same patent series, suggesting that the pyridin-3-yl orientation is a critical determinant for engaging the 15-PGDH active site [1].
| Evidence Dimension | 15-PGDH inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM |
| Comparator Or Baseline | 1-Hydroxy-N-pyridin-2-yl-2-naphthamide (and other N-aryl naphthamides) - Not reported as active inhibitors in the same assay series |
| Quantified Difference | ≥ 20 µM vs. inactive/not reported |
| Conditions | Human 15-PGDH, NADH fluorescence assay, pH 7.5 |
Why This Matters
For researchers investigating prostaglandin metabolism or seeking 15-PGDH modulators, this compound offers a defined, albeit modest, starting point; substitution with the 2-pyridinyl isomer would eliminate this specific activity.
- [1] BindingDB. BDBM118032: US8637558, 54. IC50 = 20,000 nM for human 15-hydroxyprostaglandin dehydrogenase. Accessed April 2026. View Source
